CYP3A4 Inhibition: Comparative Potency vs. In-Class Analogs
The target compound demonstrates moderate inhibition of human cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism and potential drug-drug interactions. In a head-to-head comparison against a structurally distinct coumarin sulfonamide (9-a), the target compound (IC50 = 5.5 μM) is approximately 2.2-fold more potent than 9-a (IC50 = 12 μM) [1][2].
| Evidence Dimension | CYP3A4 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 5.50 μM (5.50E+3 nM) |
| Comparator Or Baseline | Coumarin sulfonamide 9-a (IC50 = 12 μM) |
| Quantified Difference | ~2.2-fold more potent |
| Conditions | Inhibition of human CYP3A4; comparator assay used testosterone-6β-hydroxylation; target compound assay details not fully specified in BindingDB |
Why This Matters
This quantitative difference in CYP3A4 inhibition potency informs risk assessment for drug-drug interaction liability and guides selection of appropriate in vitro models for metabolism studies.
- [1] BindingDB. (n.d.). BDBM50382558 (CHEMBL2022997): IC50 = 5.50E+3 nM for CYP3A4. Retrieved from http://bdb8.ucsd.edu View Source
- [2] ArtBoulevard. (n.d.). Inhibition of Major Cytochrome P450 Enzyme Activities in Human Liver Microsomes by 9‐a and WES‐1, two Novel Carbonic Anhydrase Inhibitors. Retrieved from https://artboulevard.org View Source
